Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Overview
Description
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which provides steric hindrance and influences the compound’s reactivity and stability. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The protected amino acid is then subjected to various reactions to form the butyric acid backbone. This may involve the use of Grignard reagents or other organometallic compounds.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can undergo substitution reactions, often involving nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tert-butyl derivatives.
Scientific Research Applications
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The Boc group protects the amino group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-3-Amino-4-phenyl-butyric acid: Lacks the tert-butyl group, resulting in different reactivity and stability.
Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid: Contains a methyl group instead of a tert-butyl group, affecting its steric properties.
Uniqueness
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is unique due to the presence of the tert-butyl group, which provides significant steric hindrance and influences the compound’s chemical reactivity and stability. This makes it a valuable compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3S)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYUVJDZAIFHC-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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